5,7-Dimethoxyquinolin-4-amine
Overview
Description
5,7-Dimethoxyquinolin-4-amine is a chemical compound with the CAS Number: 1249443-89-7 . It has a molecular weight of 204.23 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related compounds such as 6,7-dimethoxy-4-anilinoquinolines that have been synthesized and identified as potent inhibitors of the tyrosine kinase c-Met .Molecular Structure Analysis
The IUPAC name for this compound is 5,7-dimethoxy-4-quinolinamine . Its InChI code is 1S/C11H12N2O2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3,(H2,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.23 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Allergic Asthma Treatment
Research has highlighted the potential of compounds structurally related to 5,7-Dimethoxyquinolin-4-amine, such as 4-(3',5'-Dibromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline (WHI-P97), in the treatment of allergic asthma. WHI-P97, a potent inhibitor of Janus kinase (JAK)-3, has been shown to effectively inhibit leukotriene synthesis in mast cells, which is a key process in the inflammatory response associated with allergic asthma. Notably, WHI-P97 exhibited promising biological activity in a mouse model of allergic asthma, suggesting its potential for further development as a treatment option (Malaviya et al., 2000).
Antibacterial Properties
Another study focused on 8-nitrofluoroquinolone derivatives, which are structurally related to this compound, explored their synthesis and antibacterial properties. The study found that certain derivatives exhibited notable antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Al-Hiari et al., 2007).
Nutritional Aspects in Cancer Research
Research into the nutritional aspects of breast cancer has identified food-derived heterocyclic amines, which include compounds similar to this compound, as potential etiologic agents in human mammary cancer. The formation of these amines in cooked meats and their subsequent metabolic activation in humans suggests their potential role in the development of breast cancer, warranting further investigation into their impact and mechanisms of action (Snyderwine, 1994).
Impact on Wheat Secondary Metabolism
A study examining the impact of herbicide safeners on wheat revealed that these compounds, including those structurally related to this compound, can selectively alter the metabolism of endogenous phenolics in wheat. This alteration affects the plant's secondary metabolism, demonstrating the broader implications of such compounds beyond their intended use as herbicide safeners (Cummins et al., 2006).
Mechanism of Action
Target of Action
5,7-Dimethoxyquinolin-4-amine primarily targets the Epidermal Growth Factor Receptor (EGFR) and the tyrosine kinase c-Met . EGFR is a cell surface protein that binds to epidermal growth factor, and c-Met is a protein that in humans is encoded by the MET gene. Both of these proteins play crucial roles in cell growth and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been identified as a potent inhibitor of the tyrosine kinase c-Met . The compound’s interaction with these targets results in a decrease in the signaling pathways that promote cell growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HGF/c-Met signaling pathway . This pathway plays an important role in the development of cancers. By inhibiting c-Met, this compound disrupts this pathway, potentially leading to a decrease in cancer cell growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in cell growth and proliferation. In vitro biological activities of this compound against three cancer cell lines (A549, MCF-7, and MKN-45) have been evaluated, and it exhibited moderate to remarkable potency .
properties
IUPAC Name |
5,7-dimethoxyquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBREKNTGDAYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.